molecular formula C19H27NO3S B1327189 Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate CAS No. 898788-22-2

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate

Cat. No. B1327189
M. Wt: 349.5 g/mol
InChI Key: YUNBZZMSSMQKEM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a chemical compound with the CAS Number: 898788-22-2 and a linear formula of C19H27NO3S . It has a molecular weight of 349.49 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate and related compounds have been synthesized and characterized for their potential applications in various fields. For instance, Gupta and Misra (2008) investigated the synthesis of similar hexahydroquinoline derivatives, which were observed for activity on calcium channel antagonists (Gupta & Misra, 2008).

Potential in Cancer Research

  • Riadi et al. (2021) described the synthesis of a new quinazolinone-based derivative, showcasing its potential as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, highlighting its possible use in cancer research (Riadi et al., 2021).

Application in Organic Synthesis

  • Colantoni et al. (1978) explored the stereochemistry of Grignard reactions on similar δ-keto esters, providing insight into the mechanisms and applications of these compounds in organic synthesis (Colantoni et al., 1978).

Antimalarial Activities

  • Ningsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, revealing their in vitro activity against P. falciparum, thus providing a potential application in antimalarial research (Ningsanont et al., 2003).

Transdermal Permeation Enhancers

  • Farsa et al. (2010) prepared a series of alkyl esters and amides of hexanoic acid substituted with tertiary amino groups, including compounds structurally related to ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate, and tested them as transdermal permeation enhancers (Farsa et al., 2010).

properties

IUPAC Name

ethyl 6-oxo-6-[3-(thiomorpholin-4-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBZZMSSMQKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643403
Record name Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate

CAS RN

898788-22-2
Record name Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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